
2,6-Dichloro-3-(trifluoromethyl)toluene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2,6-Dichloro-3-(trifluoromethyl)toluene” is a chemical compound used in various branches of industry, such as agriculture, pharmaceuticals, and cosmetics. It is a derivative of trifluorotoluene .
Synthesis Analysis
For small-scale laboratory preparations, trifluorotoluene is synthesized by coupling an aromatic halide and trifluoromethyl iodide in the presence of a copper catalyst . Industrial production is done by reacting benzotrichloride with hydrogen fluoride in a pressurized reactor . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .Molecular Structure Analysis
The molecular formula of “this compound” is C8H5Cl2F3 .Chemical Reactions Analysis
Trifluorotoluene is used as a specialty solvent in organic synthesis and an intermediate in the production of pesticides and pharmaceuticals . It has a variety of niche uses .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 229.02 g/mol .作用机制
Mode of Action
. SM cross-coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. It involves the reaction of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .
Biochemical Pathways
In the context of SM cross-coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. .
Pharmacokinetics
404g/cm3), boiling point (2109ºC at 760 mmHg), and molecular weight (22902700) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.
实验室实验的优点和局限性
The advantages of using 2,6-Dichloro-3-(trifluoromethyl)toluene in lab experiments include its low toxicity and its ability to react with a variety of organic compounds. Its low boiling point also makes it a suitable solvent for chromatography. One limitation of using this compound in lab experiments is its relatively high cost.
未来方向
For the use of 2,6-Dichloro-3-(trifluoromethyl)toluene include its potential application in the synthesis of new pharmaceuticals and agrochemicals, as well as its potential use as a catalyst in the synthesis of new polymers. It could also be used as a reagent in the synthesis of new compounds with potential biological activity. Additionally, further research is needed to better understand its biochemical and physiological effects.
合成方法
2,6-Dichloro-3-(trifluoromethyl)toluene can be synthesized by the reaction of 2,6-dichlorotoluene with trifluoromethanesulfonic anhydride in the presence of a base, such as sodium hydroxide. This reaction yields a mixture of this compound and 2,4-DCT, which can then be separated by fractional distillation.
科学研究应用
2,6-Dichloro-3-(trifluoromethyl)toluene has been used in a variety of scientific research applications, including as a reagent in organic synthesis and as a starting material for the synthesis of pharmaceuticals and agrochemicals. It has also been used as a solvent for chromatography and as a catalyst in the synthesis of polymers.
安全和危害
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .
属性
IUPAC Name |
1,3-dichloro-2-methyl-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3/c1-4-6(9)3-2-5(7(4)10)8(11,12)13/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXAGWOKIYKENDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


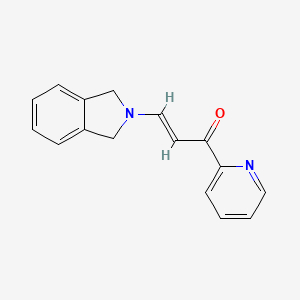
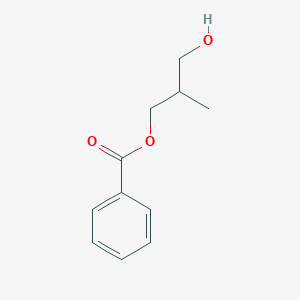
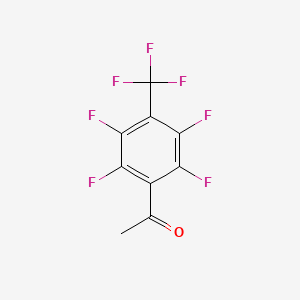
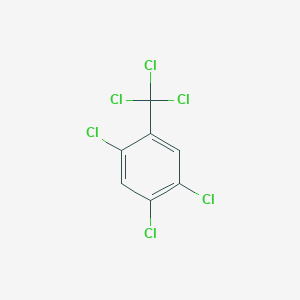

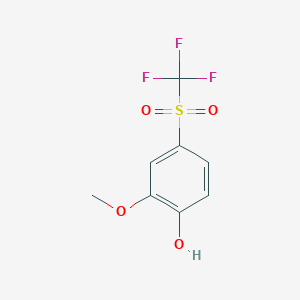

![4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol, 97%](/img/structure/B6292386.png)
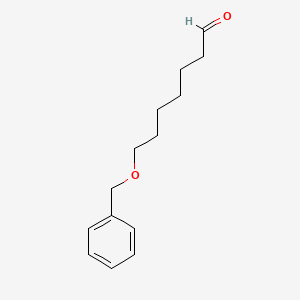
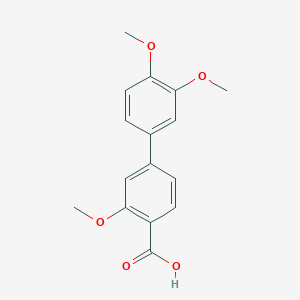

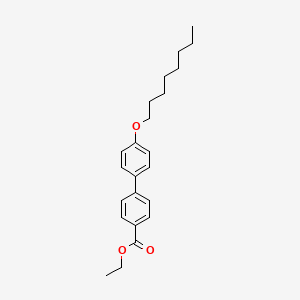
![Calix[6]quinone](/img/structure/B6292416.png)